molecular formula C16H23N3O3 B2585424 Tert-butyl 3-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]azetidine-1-carboxylate CAS No. 2379976-92-6

Tert-butyl 3-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]azetidine-1-carboxylate

Cat. No. B2585424
M. Wt: 305.378
InChI Key: KALSQCVLKVNHEX-UHFFFAOYSA-N
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Description

This compound is a derivative of azetidine, which is a four-membered heterocyclic compound with one nitrogen atom . The presence of the 3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl group suggests that this compound may have interesting chemical properties, but without specific studies, it’s hard to say more.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an azetidine ring substituted with a tert-butyl group and a 3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl group. The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine ring could influence its boiling point, melting point, and solubility .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

tert-butyl 3-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-8-11(9-18)10-19-14(20)7-12-5-4-6-13(12)17-19/h7,11H,4-6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSQCVLKVNHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidine-1-carboxylate

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